molecular formula C8H15ClF3NO B6171223 4-[(1,1,2-trifluoroethoxy)methyl]piperidine hydrochloride CAS No. 2445792-81-2

4-[(1,1,2-trifluoroethoxy)methyl]piperidine hydrochloride

Cat. No.: B6171223
CAS No.: 2445792-81-2
M. Wt: 233.7
InChI Key:
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Description

4-[(1,1,2-trifluoroethoxy)methyl]piperidine hydrochloride is a chemical compound with the molecular formula C8H14F3NO·HCl. It is known for its unique structure, which includes a piperidine ring substituted with a trifluoroethoxy group. This compound is often used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1,1,2-trifluoroethoxy)methyl]piperidine hydrochloride typically involves the reaction of piperidine with 1,1,2-trifluoroethanol in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as distillation, crystallization, and purification to achieve the final product with the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-[(1,1,2-trifluoroethoxy)methyl]piperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

4-[(1,1,2-trifluoroethoxy)methyl]piperidine hydrochloride is utilized in various scientific research fields, including:

    Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: In studies involving enzyme inhibition and receptor binding.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-[(1,1,2-trifluoroethoxy)methyl]piperidine hydrochloride exerts its effects involves its interaction with specific molecular targets. The trifluoroethoxy group can enhance the compound’s binding affinity to certain receptors or enzymes, influencing their activity. The piperidine ring may also play a role in stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(1,1,2-trifluoroethoxy)methyl]piperidine
  • 4-[(1,1,2-trifluoroethoxy)methyl]piperidine sulfate
  • 4-[(1,1,2-trifluoroethoxy)methyl]piperidine nitrate

Uniqueness

4-[(1,1,2-trifluoroethoxy)methyl]piperidine hydrochloride is unique due to its specific trifluoroethoxy substitution, which imparts distinct chemical properties such as increased lipophilicity and stability. This makes it particularly valuable in applications where these properties are advantageous.

Properties

CAS No.

2445792-81-2

Molecular Formula

C8H15ClF3NO

Molecular Weight

233.7

Purity

95

Origin of Product

United States

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